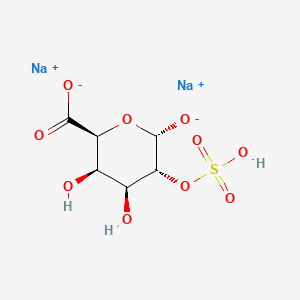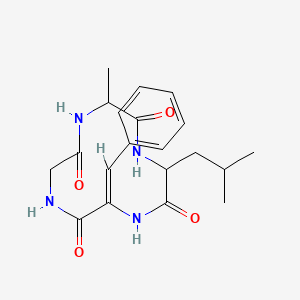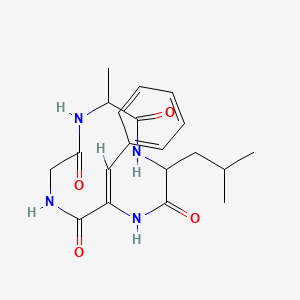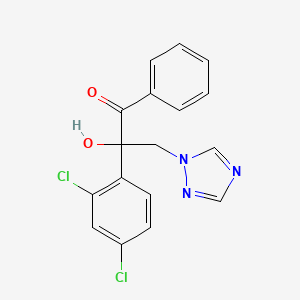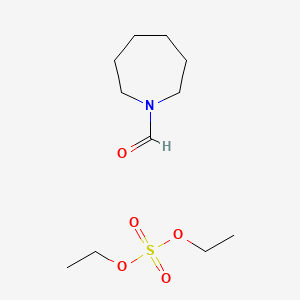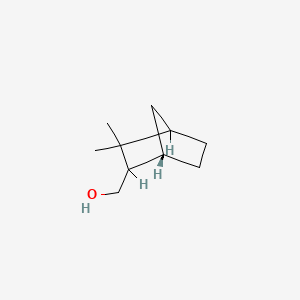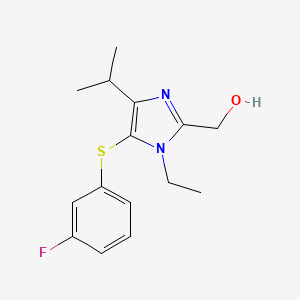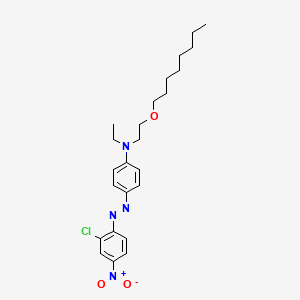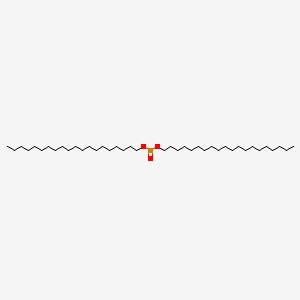
2-Propenoic acid, 2-methyl-, telomer with 2-propanol and 2-propenoic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-methyl-, telomer with 2-propanol and 2-propenoic acid, sodium salt is a complex chemical compound. It is a telomer, which means it is a polymer formed by the reaction of a telogen with a monomer. This compound is used in various industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, telomer with 2-propanol and 2-propenoic acid, sodium salt involves the polymerization of 2-propenoic acid (acrylic acid) and 2-methyl-2-propenoic acid (methacrylic acid) with 2-propanol in the presence of a sodium salt. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired telomer.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the monomers and telogen are mixed in specific ratios. The reaction is initiated by a catalyst, and the mixture is maintained at a specific temperature to promote polymerization. The resulting product is then purified to remove any unreacted monomers and other impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2-methyl-, telomer with 2-propanol and 2-propenoic acid, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-methyl-, telomer with 2-propanol and 2-propenoic acid, sodium salt has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various polymers and copolymers.
Biology: The compound is used in the study of polymer-protein interactions and as a model compound in biochemical research.
Industry: The compound is used in the production of adhesives, coatings, and sealants due to its excellent binding properties.
Mecanismo De Acción
The mechanism by which 2-Propenoic acid, 2-methyl-, telomer with 2-propanol and 2-propenoic acid, sodium salt exerts its effects involves the interaction of its functional groups with various molecular targets. The carboxylic acid groups can form hydrogen bonds with other molecules, while the polymer backbone provides structural stability. These interactions can influence the physical and chemical properties of the compound, making it useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, 2-methyl-, telomer with 2-propenoic acid and sodium sulfite: This compound has similar polymerization properties but different functional groups.
2-Propenoic acid, 2-methyl-, telomer with 1,3-butadiene and sodium salt: This compound has a different monomer composition, leading to different physical properties.
Uniqueness
2-Propenoic acid, 2-methyl-, telomer with 2-propanol and 2-propenoic acid, sodium salt is unique due to its specific combination of monomers and telogen, which gives it distinct properties such as enhanced binding capabilities and stability. This makes it particularly useful in applications requiring strong adhesion and durability.
Propiedades
Número CAS |
151574-10-6 |
|---|---|
Fórmula molecular |
C10H17NaO5 |
Peso molecular |
240.23 g/mol |
Nombre IUPAC |
sodium;2-methylprop-2-enoic acid;propan-2-ol;prop-2-enoate |
InChI |
InChI=1S/C4H6O2.C3H4O2.C3H8O.Na/c1-3(2)4(5)6;1-2-3(4)5;1-3(2)4;/h1H2,2H3,(H,5,6);2H,1H2,(H,4,5);3-4H,1-2H3;/q;;;+1/p-1 |
Clave InChI |
IMTJRMSTNCCFDY-UHFFFAOYSA-M |
SMILES canónico |
CC(C)O.CC(=C)C(=O)O.C=CC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




